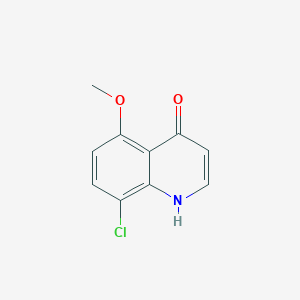

8-Chloro-5-methoxyquinolin-4-ol

Description

Significance of the Quinoline (B57606) Core in Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govorientjchem.org This nitrogen-containing heterocyclic system is not merely a synthetic curiosity but a recurring motif in a plethora of natural products and pharmacologically active compounds. researchgate.neteurekaselect.com Its prevalence in numerous FDA-approved drugs underscores its therapeutic relevance. rsc.orgresearchgate.net

The inherent chemical properties of the quinoline ring system, including its aromaticity and the presence of a nitrogen atom, allow for a diverse range of chemical modifications. This structural versatility is a key reason for its description as a "privileged scaffold" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.netbohrium.com

Historically, the significance of the quinoline core is exemplified by quinine, an alkaloid isolated from cinchona bark, which has been a frontline antimalarial agent for centuries. nih.govijpsjournal.com This legacy continues with synthetic quinoline-based drugs like chloroquine (B1663885) and mefloquine, which have also been pivotal in the fight against malaria. nih.govrsc.org Beyond its antimalarial fame, the quinoline framework is integral to drugs with a wide array of therapeutic applications, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. orientjchem.orgijpsjournal.comnih.gov

Overview of Substituted Quinoline Derivatives as Bioactive Agents

The true power of the quinoline scaffold lies in its susceptibility to substitution, which allows for the fine-tuning of its biological activity. The introduction of various functional groups at different positions on the quinoline ring system can dramatically alter its physicochemical properties, such as solubility, lipophilicity, and electronic distribution. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles. orientjchem.org

A vast body of research demonstrates that substituted quinoline derivatives exhibit a broad spectrum of bioactivities. For instance, the introduction of a fluorine atom at the C-6 position has been shown to enhance the antibacterial activity of certain quinoline derivatives. orientjchem.org Similarly, substitutions at the C-4 and C-8 positions are often crucial for antimalarial and other bioactivities. nih.gov

The range of pharmacological effects observed in substituted quinolines is extensive, encompassing:

Anticancer activity: Many quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. researchgate.netrsc.org

Antimicrobial effects: This includes activity against bacteria, fungi, and protozoa. orientjchem.orgnih.govrsc.org Fluoroquinolones, a major class of antibiotics, are a prominent example. nih.gov

Anti-inflammatory properties: Certain quinoline derivatives can modulate inflammatory pathways. bohrium.comijpsjournal.com

Antiviral activity: Research has explored the potential of quinolines in combating various viral infections. researchgate.net

The development of these derivatives often involves strategic synthetic approaches to create libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic leads. rsc.org

Positioning of 8-Chloro-5-methoxyquinolin-4-ol within Contemporary Chemical and Biomedical Investigations

Within the expansive landscape of quinoline chemistry, this compound has emerged as a compound of specific interest. Its structure is characterized by a chlorine atom at the 8-position, a methoxy (B1213986) group at the 5-position, and a hydroxyl group at the 4-position. This particular arrangement of substituents is the focus of ongoing chemical and biomedical research.

The presence of the chloro and methoxy groups on the quinoline ring significantly influences the molecule's electronic properties and potential biological interactions. smolecule.com The hydroxyl group at the 4-position (rendering it a quinolin-4-ol) is also a key feature, as this tautomeric form can play a crucial role in its chemical reactivity and biological activity.

Current investigations into this compound and its close analogs are exploring its potential in various therapeutic areas. Research into similar substituted quinolines suggests that this compound could be a valuable building block or lead compound in the development of new bioactive agents. For instance, related quinoline derivatives have demonstrated potential as anticancer and antimicrobial agents. smolecule.com The specific substitution pattern of this compound provides a unique chemical entity for further exploration and optimization in drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-5-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAUPUJRLGTTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)C=CNC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491468 | |

| Record name | 8-Chloro-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-43-5 | |

| Record name | 8-Chloro-5-methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Chloro 5 Methoxyquinolin 4 Ol and Its Analogues

Established Synthetic Pathways to 8-Chloro-5-methoxyquinolin-4-ol

The construction of the this compound core relies on classical methods developed for quinoline (B57606) synthesis, which involve the formation of the pyridine (B92270) ring fused to a pre-existing benzene (B151609) ring. The Gould-Jacobs and Conrad-Limpach reactions are two of the most prominent and widely used methods for assembling the 4-hydroxyquinoline (B1666331) (quinolin-4-one) system. mdpi.comjptcp.com

Precursor Chemistry and Reaction Schemes

The synthesis of this compound begins with the appropriate selection of substituted aniline (B41778) precursors. The specific substitution pattern of the target molecule dictates the choice of the starting aniline.

One of the most effective methods is the Gould-Jacobs reaction . wikipedia.org This pathway commences with the condensation of a substituted aniline with an ethoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. For the synthesis of this compound, the required precursor would be 3-chloro-5-methoxyaniline . The initial reaction forms an anilidomethylenemalonic ester intermediate. This intermediate then undergoes a thermally induced cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification of the ester group followed by decarboxylation affords the final this compound. mdpi.comwikipedia.org

Another fundamental approach is the Conrad-Limpach synthesis . wikipedia.orgwikipedia.org This reaction involves the condensation of an aniline with a β-ketoester, for instance, ethyl acetoacetate. Using 3-chloro-5-methoxyaniline as the starting material, the reaction initially forms a Schiff base intermediate. wikipedia.org This is followed by a thermal cyclization to produce the 4-hydroxyquinoline derivative. wikipedia.org The regioselectivity of the cyclization can be influenced by the reaction conditions.

| Reaction | Aniline Precursor | C3 Synthon | Key Steps |

| Gould-Jacobs | 3-chloro-5-methoxyaniline | Diethyl ethoxymethylenemalonate | Condensation, Thermal Cyclization, Saponification, Decarboxylation mdpi.comwikipedia.org |

| Conrad-Limpach | 3-chloro-5-methoxyaniline | Ethyl acetoacetate | Condensation, Thermal Cyclization jptcp.comwikipedia.org |

Methodological Considerations in Quinoline Ring System Construction

The construction of the quinoline ring via methods like the Gould-Jacobs or Conrad-Limpach reaction requires careful control of reaction conditions to ensure efficient cyclization and achieve good yields. mdpi.com

A critical step in both syntheses is the thermal cyclization . This intramolecular reaction typically requires high temperatures, often around 250 °C, to overcome the activation energy barrier associated with the ring closure. wikipedia.orgnih.gov The choice of solvent is crucial; high-boiling inert solvents like diphenyl ether or mineral oil are frequently used to achieve the necessary temperatures and improve yields by preventing decomposition. wikipedia.orgnih.gov The Gould-Jacobs reaction proceeds via an electrophilic cyclization of the anilidomethylenemalonate intermediate. mdpi.comwikipedia.org

Regioselectivity is a key consideration, especially when using meta-substituted anilines as precursors. In the case of 3-chloro-5-methoxyaniline, cyclization can potentially occur at either the C2 or C4 position relative to the amine. The Gould-Jacobs reaction generally favors cyclization at the position para to the more electron-donating group and ortho to the more deactivating group, which guides the formation of the desired 8-chloro-5-methoxy isomer. mdpi.com Similarly, the conditions of the Conrad-Limpach synthesis (kinetic versus thermodynamic control) can influence which quinolone isomer is formed. quimicaorganica.org

Strategies for Structural Derivatization of this compound

Once the this compound scaffold is synthesized, it can be further modified to create a library of analogues with potentially enhanced biological activities. Derivatization can involve introducing new functional groups, extending side chains, or creating hybrid molecules.

Introduction of Functional Groups and Side Chains

The 4-hydroxyquinoline scaffold offers multiple sites for functionalization. The hydroxyl group itself can be derivatized, for example, through etherification or esterification. researchgate.net The active methylene (B1212753) group, if present at other positions, and the aromatic protons are also targets for modification.

Reactions such as the Mannich reaction can be used to introduce aminoalkyl side chains, which are common features in many bioactive quinolines. nih.gov This involves reacting the 4-hydroxyquinoline with an aldehyde (like formaldehyde) and a secondary amine. Another strategy is the Knoevenagel condensation , where the active methylene group of a 4-hydroxyquinoline derivative reacts with an aromatic aldehyde to form benzylidene derivatives. nih.gov Furthermore, electrophilic substitution reactions can introduce functionalities like halogens onto the quinoline ring system. nih.gov The N-oxide of the quinoline can also be used as an intermediate to facilitate functionalization at the C2 position. mdpi.comorganic-chemistry.org

Synthesis of Hybrid Molecules Incorporating the Quinoline Scaffold

A prominent strategy in modern drug discovery is the creation of hybrid molecules , which involves covalently linking two or more distinct pharmacophores to generate a single molecule with a potentially synergistic or multi-target mode of action. nih.govrsc.org The quinoline scaffold is an excellent building block for this approach. researchgate.net

Quinoline-chalcone hybrids, for example, have been synthesized and investigated for their anticancer activities. nih.govnih.gov These are typically prepared by reacting a quinoline-containing acetophenone (B1666503) with a substituted aromatic aldehyde. Other reported hybrids include linking the quinoline core with other heterocyclic systems known for their biological activities, such as:

Coumarins researchgate.net

Pyrazoles researchgate.net

Oxadiazoles researchgate.net

1,2,3-Triazoles mdpi.com

This molecular hybridization aims to enhance the therapeutic profile, overcome drug resistance, and improve the affinity and selectivity of the resulting compounds. nih.gov

Catalytic Approaches for Selective Functionalization (e.g., C-H Borylation)

Modern catalytic methods offer powerful tools for the precise and regioselective functionalization of heterocyclic scaffolds, often at late stages of a synthetic sequence. Transition-metal-catalyzed C-H activation is a particularly attractive strategy for modifying quinolines. mdpi.comnih.gov

Iridium-catalyzed C-H borylation has emerged as a robust method for the late-stage functionalization of quinolines. rsc.orgresearchgate.net This reaction introduces a boronate ester group onto the quinoline ring, which can then be readily converted to a wide range of other functional groups through subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The regiochemistry of the borylation is often controlled by steric and electronic factors. rsc.org For many quinoline derivatives, borylation can be directed with high selectivity. For instance, using specific phosphine (B1218219) ligands, such as a silica-supported monophosphane (Si-SMAP), iridium catalysts can selectively activate the C-H bond at the C8 position . nih.govresearchgate.net This provides a direct route to functionalize the benzenoid ring of the quinoline core, which can be challenging to achieve using classical electrophilic substitution methods. researchgate.netnih.gov

| Derivatization Strategy | Methodology | Example Application/Product | Key Features |

| Functional Group Introduction | Mannich Reaction | Introduction of aminoalkyl side chains nih.gov | Adds basic side chains, often improving solubility and bioactivity. |

| Knoevenagel Condensation | Formation of benzylidene derivatives nih.gov | Extends conjugation, creates rigid structures. | |

| Hybrid Molecule Synthesis | Molecular Hybridization | Quinoline-Chalcone Hybrids nih.gov | Combines pharmacophores to create multi-target agents. |

| Quinoline-Coumarin Hybrids researchgate.net | Aims for synergistic biological effects. | ||

| Catalytic Functionalization | Iridium-Catalyzed C-H Borylation | C8-Borylated Quinolines nih.govresearchgate.net | High regioselectivity, versatile intermediate for cross-coupling. |

Innovations in Synthetic Efficiency and Research-Scale Preparation

The synthesis of quinolin-4-ol derivatives, a critical scaffold in medicinal chemistry, has been the subject of extensive research to improve efficiency, yield, and substrate scope. While a specific documented synthesis for this compound is not prominently available in peer-reviewed literature, its preparation can be extrapolated from established and innovative methodologies developed for its analogues. The focus for research-scale preparation is often on modularity and the ability to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

A plausible and efficient route to this compound would involve the Conrad-Limpach reaction, starting from 2-chloro-5-methoxyaniline (B1294355) and a β-ketoester like ethyl acetoacetate. The key steps are the initial condensation to form an enamine intermediate, followed by an intramolecular cyclization to form the quinolin-4-ol ring system.

Innovations relevant to this synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the cyclization step, often from hours to minutes, while also improving yields by minimizing the formation of side products associated with prolonged heating.

Novel Catalysts: While the classical Conrad-Limpach reaction is often thermally driven, research into acid catalysts (both Lewis and Brønsted acids) or metal catalysts can promote cyclization under milder conditions.

One-Pot Procedures: Combining the initial condensation and subsequent cyclization into a single synthetic operation without isolating the intermediate enhances efficiency by reducing workup steps and solvent usage, which is highly desirable for both research-scale and larger-scale preparations.

For the preparation of diverse analogues, functionalization of a pre-formed quinoline core is a common and effective strategy. For instance, the synthesis of 4-substituted-8-hydroxyquinolines has been achieved through a multi-step process involving protection of the hydroxyl group, chlorination at the 4-position, and subsequent nucleophilic substitution. glpbio.com This approach allows for the introduction of various amino and thioalkyl functionalities at the C4-position, demonstrating the versatility of this synthetic platform for creating a library of analogues.

Detailed findings from the synthesis of related quinoline derivatives highlight the practical application of these methodologies. The following tables summarize reaction conditions and yields for the preparation of key precursors and analogues, providing insight into the efficiency of these research-scale preparations.

| Product | Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | 4-Hydroxy-8-tosyloxyquinoline | POCl3, DMF (cat.), 110 °C, 2h | 94% | glpbio.com |

| 5-Chloro-8-hydroxyquinoline (B194070) | 2-Amino-4-chlorophenol, Acrolein diethyl acetal | 1N HCl, Reflux (111 °C), 24h | 49% | chemicalbook.com |

| 5-Methoxyquinolin-8-ol | 2-Amino-4-methoxyphenol, Acrolein | General procedure 2 | 65% | rsc.org |

| 4-Pyrazolyl-8-hydroxyquinoline | 4-Chloro-8-tosyloxyquinoline, Pyrazole | K2CO3, DMF, 150 °C, 16h; then NaOH, H2O/MeOH, Reflux, 1h | 79% | glpbio.com |

The synthesis of 5-chloro-8-hydroxyquinoline has also been approached using Skraup-type reactions, where challenges such as aggressive reaction conditions and byproduct formation have been addressed through innovative process modifications. One such innovation involves using hydrochloric acid as a solvent and methacrolein (B123484) as the cyclizing agent, which avoids the violent reaction between sulfuric acid and glycerol (B35011) and reduces tar formation, leading to improved yield and safety. google.com

| Product | Starting Materials | Key Innovation/Conditions | Purity | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | 4-Chloro-2-aminophenol, 4-Chloro-2-nitrophenol, Methacrolein | HCl as solvent, glacial acetic acid, reflux | 99% (HPLC) | 105% (crude) | google.com |

| 5-Chloro-8-hydroxyquinoline | 4-Chloro-o-nitrophenol, 4-Chloro-o-aminophenol, Glycerol | H2SO4, 150 °C, 3h; vacuum removal of water | Not specified | Not specified | google.com |

These examples underscore a clear trend in modern synthetic chemistry towards developing more efficient, safer, and scalable methods. For a target like this compound, these advanced methodologies would be directly applicable, allowing for its effective preparation on a research scale and facilitating the exploration of its chemical and biological properties.

Comprehensive Analysis of Biological Activities Associated with 8 Chloro 5 Methoxyquinolin 4 Ol and Its Derivatives

Antineoplastic and Cytotoxic Potentials

Derivatives of the quinoline (B57606) core structure are recognized for their potential in cancer therapy. nih.gov The introduction of various functional groups to the quinoline ring system can significantly influence their cytotoxic and antineoplastic activities.

In Vitro Anti-proliferative Effects on Cancer Cell Lines

The cytotoxic effects of quinoline derivatives have been evaluated against a variety of human cancer cell lines. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against eight human cancer cell lines. mdpi.com Notably, sulfonyl N-oxide derivatives within this series exhibited higher cytotoxicity compared to their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com One of the most potent compounds, 81, showed pronounced selectivity against human colorectal cancer cells (HCT116 and HCT116p53−/−), leukemia cell lines (CCRF-CEM, CEM-DNR, K562, and K562-TAX), lung cancer cells (A549), and osteosarcoma cells (U2OS). mdpi.com

Another study on 8-hydroxyquinoline (B1678124) derivatives linked to a 1,4-naphthoquinone (B94277) moiety also highlighted their anticancer potential against cell lines with overexpression of the NQO1 protein. nih.gov Furthermore, a novel pyrazolo[3,4-h]quinoline derivative, YRL1091, was found to induce cytotoxicity in MDA-MB-231 and MCF-7 breast cancer cells. nih.gov

The anti-proliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values. For example, a derivative of 8-hydroxyquinoline with an o-chloro substitution on a phenyl ring showed an IC50 value of 5.6 µM against the A-549 human lung carcinoma cell line. nih.gov In another study, a (3′S,4′S)-(−)-cis-khellactone derivative, compound 12e, exhibited IC50 values in the range of 6.1–9.2 μM against various cancer cells. researchgate.net

Table 1: In Vitro Anti-proliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| o-chloro substituted 8-hydroxyquinoline derivative | A-549 (Human Lung Carcinoma) | 5.6 µM | nih.gov |

| Compound 12e ((3′S,4′S)-(−)-cis-khellactone derivative) | Various cancer cells | 6.1–9.2 μM | researchgate.net |

| Compound 81 (7-chloro-(4-thioalkylquinoline) derivative) | HCT116, A549, CCRF-CEM, etc. | Not specified | mdpi.com |

| YRL1091 (pyrazolo[3,4-h]quinoline derivative) | MDA-MB-231, MCF-7 (Breast Cancer) | Not specified | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For example, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA and RNA synthesis in the CCRF-CEM cancer cell line. mdpi.com These compounds also caused an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com

Similarly, chloroquine (B1663885), a well-known quinoline derivative, has been shown to induce apoptosis in cholangiocarcinoma cells through endoplasmic reticulum (ER) stress. nih.gov This process involves the activation of caspase-8, a key protease in the extrinsic apoptosis pathway. nih.gov Another study demonstrated that a novel (3′S,4′S)-(−)-cis-khellactone derivative, compound 12e, induces apoptosis in human hepatoma (HEPG-2) cells via the intrinsic, mitochondria-mediated pathway. researchgate.net This was evidenced by the dissipation of mitochondrial membrane potential and the activation of caspase-9 and caspase-3. researchgate.net

Furthermore, some pyrazolo[3,4-h]quinoline derivatives can induce a form of cell death called paraptosis in breast cancer cells, which is characterized by cytoplasmic vacuolization and is triggered by reactive oxygen species (ROS) production and ER stress. nih.gov Rhenium(IV) compounds complexed with quinoline-like ligands have also been shown to induce apoptosis in cancer cells. rsc.org

In Vivo Antitumor Efficacy in Preclinical Models

The anticancer potential of quinoline derivatives has also been investigated in animal models. A study on a novel tubulin-binding tumor-vascular disrupting agent, a dihydroquinoxalinone derivative with a quinazoline (B50416) component, demonstrated in vivo antitumor efficacy. nih.gov In a mouse xenograft model using NCI-H460 human lung cancer cells, treatment with this compound led to a reduction in tumor growth. nih.gov

Antimicrobial Spectrum of Activity

Quinoline derivatives are also known for their broad-spectrum antimicrobial properties, showing efficacy against both bacteria and fungi. nih.gov

Antibacterial Efficacy Against Pathogenic Strains

The antibacterial activity of quinoline derivatives extends to various pathogenic strains, including those resistant to multiple drugs. For instance, 8-Chloro-5-methoxyquinolin-3-ol has shown potent inhibitory effects against both Gram-positive and Gram-negative bacteria. smolecule.com A novel 8-chloroquinolone derivative demonstrated extremely potent activities against Gram-positive and Gram-negative bacteria, being significantly more potent than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Cloxyquin (5-chloroquinolin-8-ol) has exhibited good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.gov The MIC50 and MIC90 for cloxyquin were 0.125 and 0.25 μg/ml, respectively. nih.gov

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| 8-chloroquinolone derivative | Streptococcus pneumoniae | 30x more potent than trovafloxacin | nih.gov |

| 8-chloroquinolone derivative | Methicillin-resistant Staphylococcus aureus | 128x more potent than trovafloxacin | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | MIC: 0.062-0.25 μg/ml | nih.gov |

Antifungal Properties and Targets

The antimicrobial spectrum of quinoline derivatives also includes significant antifungal activity. 8-Chloro-5-methoxyquinolin-3-ol is effective against fungal pathogens such as Candida albicans and Candida parapsilosis. smolecule.com Clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), another halogenated 8-hydroxyquinoline, has demonstrated the ability to inhibit the growth of a large number of fungi. mdpi.com

The antifungal mechanism of these compounds is thought to involve damage to the fungal cell wall. mdpi.com Terpinen-4-ol, a component of tea tree oil which shares structural similarities with some bioactive moieties, has shown in vitro and in vivo anti-Candida activity. nih.gov In a rat model of vaginal candidiasis, terpinen-4-ol was effective in clearing infections caused by both azole-susceptible and -resistant strains of C. albicans. nih.gov

Table 3: Antifungal Activity of Selected Quinoline and Related Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| 8-Chloro-5-methoxyquinolin-3-ol | Candida albicans, Candida parapsilosis | Effective | smolecule.com |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Various fungi | Inhibits growth | mdpi.com |

| Terpinen-4-ol | Candida albicans (azole-susceptible and -resistant) | Effective in vivo | nih.gov |

Antiviral Activities

The quinoline scaffold, the core structure of 8-Chloro-5-methoxyquinolin-4-ol, is a cornerstone in medicinal chemistry, recognized for its broad-spectrum biological activities. nih.gov Research has demonstrated that various quinoline derivatives possess remarkable antiviral properties against a diverse range of viruses. nih.govnih.gov This activity makes the quinoline nucleus a subject of significant interest in the development of novel antiviral agents. nih.gov

Derivatives of the quinoline scaffold have been reported to be potent inhibitors of viruses such as Zika virus (ZIKV), human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus (HCV), and various enteroviruses. nih.govnih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to effectively reduce ZIKV RNA production, showing activity comparable to the known antimalarial and antiviral quinoline derivative, mefloquine. nih.gov Other studies have focused on synthesizing quinoline-based compounds to target Dengue virus serotype 2, highlighting the potential for this chemical class in addressing arboviral diseases for which no licensed antivirals currently exist. proquest.com While the broader class of quinoline compounds exhibits significant antiviral potential, specific research focusing exclusively on the antiviral properties of this compound is not extensively detailed in the reviewed literature. However, the established activity of its parent scaffold suggests a promising avenue for future investigation.

Table 1: Examples of Quinoline Derivatives and their Antiviral Activity This table is for illustrative purposes and includes derivatives of the general quinoline scaffold.

| Compound Class | Virus Targeted | Observed Effect | Reference |

|---|---|---|---|

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Reduction in viral RNA production | nih.gov |

| Mefloquine | Zika Virus (ZIKV) | Potent inhibition of ZIKV replication | nih.gov |

| General Quinoline Derivatives | Dengue Virus (DENV) | Antiviral activity against DENV-2 | proquest.com |

| General Quinoline Derivatives | Human Immunodeficiency Virus (HIV) | Reported inhibitory activity | nih.govnih.gov |

Neuropharmacological and Neuroprotective Engagements

The 8-hydroxyquinoline core, structurally related to this compound, is a privileged scaffold in the field of neuropharmacology. Derivatives have been extensively studied for their potential to combat neurodegenerative diseases by targeting key pathological mechanisms such as metal dyshomeostasis and oxidative stress. cespu.ptelsevierpure.com

Dopamine (B1211576) receptors, classified into D1-like and D2-like families, are crucial G protein-coupled receptors that mediate the effects of the neurotransmitter dopamine in the brain. elsevierpure.com Agonists of these receptors are compounds that activate them, mimicking the effect of dopamine, and are fundamental in the treatment of conditions characterized by dopaminergic dysfunction, most notably Parkinson's disease. proquest.comelsevierpure.com While the quinoline scaffold is known for a wide array of neuropharmacological activities, direct evidence specifically identifying this compound or its close derivatives as dopamine receptor agonists is not prominent in the existing scientific literature. The neuroprotective effects of the broader 8-hydroxyquinoline class are more extensively documented through other mechanisms.

A significant body of research highlights the neuroprotective effects of 8-hydroxyquinoline (8HQ) derivatives, stemming from their potent metal-chelating and antioxidant properties. cespu.ptelsevierpure.com The dysregulation of metal ions, particularly iron, is a key factor in the pathogenesis of several neurodegenerative diseases, as it can trigger oxidative stress and subsequent neuronal damage. elsevierpure.com 8HQ derivatives are bioavailable, can cross the blood-brain barrier, and effectively chelate these metal ions, thereby mitigating their toxic effects. nih.gov

Studies have shown that 8HQ derivatives can protect neuronal cells from various insults. For example, derivatives such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) have demonstrated neuroprotective effects against high glucose-induced toxicity in human neuroblastoma cells. nih.govresearchgate.net Furthermore, newly synthesized 8HQ derivatives have shown outstanding protection of neuronal SH-SY5Y cells against cytotoxicity induced by iron (III) and other chemical aggressors that induce oxidative stress and ferroptosis. cespu.pt One notable derivative, designated 5b, was found to not only chelate biometals like copper and zinc but also to inhibit metal-induced aggregation of the Aβ₁₋₄₂ peptide, a hallmark of Alzheimer's disease, while showing excellent protective effects against oxidative toxins. nih.gov This iron-chelating and antioxidant capability represents a primary mechanism by which this class of compounds exerts its neuroprotective and cytoprotective effects. cespu.ptnih.gov

Table 2: Neuroprotective Effects of 8-Hydroxyquinoline (8HQ) Derivatives via Iron Chelation and Antioxidant Activity

| Compound/Derivative | Cell Model | Stressor | Key Finding | Reference |

|---|---|---|---|---|

| Clioquinol, Nitroxoline | SH-SY5Y neuroblastoma | High Glucose | Ameliorated high glucose toxicity and reduced calpain expression. | nih.govresearchgate.net |

| Various 8-HQ derivatives | Differentiated SH-SY5Y | Iron (III), t-BHP, MPP⁺ | Significant protection against cytotoxicity induced by iron and oxidative stress. | cespu.pt |

| Compound 5b | PC12 cells | H₂O₂, Cu²⁺/Zn²⁺ | Chelated biometals, inhibited metal-induced Aβ aggregation, protected against oxidative stress. | nih.gov |

Radioprotective Effects in Biological Systems

In the context of radiation therapy for cancer, a significant challenge is the mitigation of damage to surrounding healthy tissues. Radioprotective agents are compounds designed to selectively protect normal cells from the harmful effects of ionizing radiation. nih.gov Research into 8-hydroxyquinoline derivatives has identified their potential as effective radioprotectors. elsevierpure.comnih.gov

Specifically, studies have shown that 8-methoxyquinoline (B1362559) derivatives, which share a key structural feature with this compound, conferred considerable protection to MOLT-4 human leukemia cells against γ-ray radiation (10 Gy) with low associated cytotoxicity. elsevierpure.comnih.govelsevierpure.com The initial hypothesis was that these compounds might exert their effect by interacting with the zinc ion in the p53 tumor suppressor protein, thereby inhibiting radiation-induced apoptosis. nih.gov However, subsequent mechanistic studies revealed that the interaction with p53 is weak, suggesting that the radioprotective mechanism is different from that of other known radioprotectors and may involve alternative pathways to inhibit apoptosis. elsevierpure.comnih.gov

Enzyme Inhibition and Modulatory Actions

The quinoline nucleus is recognized as a "versatile" and "privileged" scaffold in drug discovery, particularly for the development of enzyme inhibitors. nih.govnih.gov Its chemical tractability and ability to form specific interactions within enzyme active sites have led to the development of numerous quinoline-based therapeutic agents. nih.gov

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a common feature of diseases like cancer. nih.gov Consequently, kinase inhibitors are a major class of modern therapeutics. The quinoline scaffold has proven to be an exceptionally fruitful starting point for the design of potent kinase inhibitors, with several FDA-approved drugs based on this structure. nih.govnih.gov

Quinoline derivatives have been shown to inhibit a wide spectrum of kinases. For example, different derivatives act as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, as well as intracellular kinases involved in critical signaling cascades, such as the PI3K/AkT/mTOR pathway. nih.gov Specific compounds like omipalisib (B1684000) (a PI3K/mTOR inhibitor) and cabozantinib (B823) (a c-Met inhibitor) feature a quinoline core. nih.gov While studies have not specifically reported on the inhibition of Homeodomain-Interacting Protein Kinase 2 (HIPK2) by this compound, the demonstrated potential of the quinoline class in this area is vast. The ability of diverse quinoline derivatives to inhibit various kinases underscores the potential for developing new inhibitors, including for targets like HIPK2, from this chemical family. nih.govmdpi.comacs.org

Table 3: Examples of Quinoline-Based Kinase Inhibitors This table is for illustrative purposes and includes derivatives of the general quinoline scaffold.

| Compound Name/Class | Kinase Target(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Cabozantinib, Foretinib | c-Met | Cancer | nih.gov |

| Omipalisib (GSK2126458) | PI3K, mTOR | Cancer | nih.gov |

| Schiff's base quinoline derivatives | EGFR | Cancer | nih.gov |

| YH-0623 | POLRMT (Mitochondrial RNA polymerase) | Prostate Cancer | acs.org |

Matrix Metalloproteinase Inhibition

Currently, there is a lack of specific published research data detailing the direct matrix metalloproteinase (MMP) inhibitory activity of this compound. While the broader class of quinoline derivatives has been a subject of interest in the development of MMP inhibitors, specific studies focusing on this particular compound are not available in the public domain.

Research into quinoline-based compounds has identified other derivatives as potential MMP inhibitors. For instance, studies have explored compounds like clioquinol and chloroxine, which also feature a quinoline scaffold, for their ability to inhibit MMP-14. nih.gov These investigations highlight the potential of the quinoline core structure to interact with the catalytic domain of MMPs, often through chelation of the zinc ion essential for their enzymatic activity. nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound, as minor structural modifications can significantly alter biological activity and target specificity. nih.govnih.gov The development of selective MMP inhibitors remains a key goal in medicinal chemistry to avoid off-target effects. nih.govcaymanchem.com

Mechanistic Insights into the Biological Action of 8 Chloro 5 Methoxyquinolin 4 Ol

Identification of Molecular and Cellular Targets

The biological activity of a chemical compound is fundamentally determined by its interactions with molecular and cellular components. For quinoline (B57606) derivatives, these interactions often involve nucleic acids and proteins, leading to a cascade of cellular events.

Nucleic Acid Interactions (e.g., DNA Intercalation)

Numerous quinoline-based compounds have been shown to interact with DNA, a key target for anticancer and antimicrobial agents. One common mechanism is DNA intercalation, where the planar aromatic ring system of the quinoline inserts itself between the base pairs of the DNA double helix. This can lead to structural distortions, interfering with DNA replication and transcription, and ultimately inducing cell death. For instance, studies on compounds like 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one have demonstrated their ability to bind to DNA with high affinity. nih.gov However, no specific studies have been published that investigate the potential for 8-Chloro-5-methoxyquinolin-4-ol to interact with or intercalate into DNA.

Protein Binding and Conformational Changes

Proteins represent another major class of molecular targets for quinoline derivatives. The binding of a small molecule to a protein can alter its three-dimensional structure, or conformation, thereby modulating its function. This can lead to the inhibition of enzymes or the disruption of protein-protein interactions that are critical for cellular signaling. Research on other quinoline compounds has identified various protein targets. For example, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov However, there is currently no published research identifying the specific protein binding partners or any induced conformational changes associated with this compound.

Elucidation of Signaling Pathway Modulations

Hepatocyte Growth Factor (HGF)/c-Met Signaling Pathway Inhibition

The HGF/c-Met signaling pathway plays a critical role in cell proliferation, migration, and invasion, and its dysregulation is implicated in various cancers. nih.govnih.govmdpi.comfrontiersin.orgmdpi.com Several quinoline-based compounds have been developed as inhibitors of the c-Met receptor tyrosine kinase. These inhibitors can block the downstream signaling cascades that promote tumor growth and metastasis. While this is a promising area of research for quinoline derivatives in general, there is no specific evidence to suggest that this compound acts as an inhibitor of the HGF/c-Met pathway.

p53 Pathway Modulation in Cellular Responses

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage. nih.govnih.gov The modulation of the p53 pathway is a key mechanism for many anticancer drugs. Some quinoline derivatives have been shown to influence p53 activity, either by directly interacting with p53 or by affecting its upstream regulators. However, the effect of this compound on the p53 pathway has not been investigated in any published studies.

Smad3 Transcriptional Activity Inhibition

The Smad family of proteins are key intracellular mediators of the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Smad3, in particular, is a critical transcription factor in this pathway. While the inhibition of Smad3 signaling is a target for certain therapeutic interventions, there is no available research to indicate that this compound has any inhibitory effect on Smad3 transcriptional activity.

Cellular Response Mechanisms (e.g., Apoptosis Pathways, Angiogenesis Inhibition)

Detailed studies concerning the specific cellular responses to this compound are not prominently featured in the current body of scientific literature. The induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels) are critical mechanisms for many anti-cancer agents. However, research specifically demonstrating that this compound triggers these pathways is not available.

For context, other related quinoline compounds have been investigated for such properties. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and the disruption of cellular signaling pathways. Similarly, the inhibition of angiogenesis is a known mechanism for several classes of therapeutic compounds, which often target vascular endothelial growth factor (VEGF) signaling or other pro-angiogenic pathways. Without dedicated studies, it is not possible to confirm if this compound shares these or other cellular response mechanisms.

Table 1: Hypothetical Research Areas for Cellular Response to this compound

| Research Area | Potential Assays | Desired Outcome Data |

| Apoptosis Induction | Caspase activity assays, Annexin V staining, TUNEL assay | Measurement of key apoptosis markers in cancer cell lines following treatment. |

| Angiogenesis Inhibition | Tube formation assays, endothelial cell migration assays | Assessment of the compound's ability to disrupt key steps in the angiogenic process. |

Receptor-Ligand Binding Dynamics and Functional Outcomes

The specific molecular targets and receptor-ligand binding dynamics of this compound have not been characterized in published research. Understanding how a compound interacts with specific biological receptors is fundamental to elucidating its mechanism of action and predicting its functional effects, whether therapeutic or adverse.

Many drugs exert their effects by binding to and modulating the activity of proteins such as enzymes, ion channels, or G-protein coupled receptors. Computational modeling, followed by experimental validation through techniques like surface plasmon resonance or isothermal titration calorimetry, would be required to identify potential binding partners for this compound and to quantify the affinity and kinetics of these interactions. The functional consequences of such binding, for instance, whether the compound acts as an agonist, antagonist, or allosteric modulator, would then need to be determined through cellular and physiological assays.

Table 2: Potential Methodologies for Investigating Receptor-Ligand Interactions

| Methodology | Purpose | Example Application |

| In Silico Docking | Predict potential binding sites on known protein targets. | Screening of this compound against a library of cancer-related proteins. |

| Surface Plasmon Resonance (SPR) | Quantify the binding affinity and kinetics of the interaction in real-time. | Measuring the on-rate and off-rate of the compound binding to a purified target protein. |

| Cell-Based Reporter Assays | Determine the functional outcome of receptor binding (e.g., activation or inhibition). | Assessing the impact of the compound on a signaling pathway downstream of a target receptor. |

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Quinoline (B57606) Ring Substitution on Biological Efficacy

The substitution pattern on the quinoline ring is a primary determinant of the biological and pharmacological properties of its derivatives. nih.govnih.gov The introduction of different functional groups at various positions can profoundly influence factors such as potency, selectivity, and pharmacokinetic profile.

The addition of halogen atoms, particularly chlorine, to the quinoline ring is a common strategy in drug design that can significantly modulate a compound's biological activity. researchgate.net Halogenation can enhance the electronic properties of a molecule, such as its lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. researchgate.net

Research on N-substituted quinone imines has shown that derivatives with a higher number of chlorine atoms tend to exhibit greater insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com In the context of 8-hydroxyquinolines, the position and nature of the halogen substituent are critical. For instance, in studies on antiplaque activity against Streptococcus mutans, the parent 8-hydroxyquinoline (B1678124) was found to be the most active. nih.gov While larger substituents at the 5-position generally decrease activity due to steric hindrance, this negative effect can be counteracted. nih.gov The 5-chloro derivative of 8-hydroxyquinoline, for example, is as active as the unsubstituted parent compound because the positive contributions from its lipophilic and electron-withdrawing nature overcome the steric bulk. nih.gov

Furthermore, studies on 5,7-dihalido-8-hydroxyquinoline derivatives have been a focus for developing metal-based anticancer drugs. acs.org The antiviral activity of 5,7-dichloro-8-hydroxyquinoline derivatives has also been evaluated, with one showing significant inhibitory action against the dengue virus. mdpi.com

| Compound/Derivative Class | Key Finding on Halogenation | Source Index |

| N-substituted quinone imines | Increased number of chlorine atoms correlated with higher pesticidal activity. | biointerfaceresearch.com |

| 5-substituted 8-hydroxyquinolines | 5-chloro substitution maintains activity comparable to the parent compound by balancing steric, lipophilic, and electronic effects. | nih.gov |

| 5,7-dichloro-8-hydroxyquinoline derivatives | Showed significant inhibitory activity against the dengue virus. | mdpi.com |

The presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the quinoline core are fundamental to the pharmacological profile of many derivatives. The 8-hydroxyquinoline (8-HQ) scaffold itself is recognized as a "privileged structure" due to its frequent appearance in bioactive molecules and its wide range of activities, including anticancer, antimicrobial, and neuroprotective effects. acs.org

In a comparative study, 8-methoxyquinoline (B1362559) demonstrated strong antifungal and antibacterial properties, in some cases more potent than its 5-nitro-8-methoxyquinoline derivative. researchgate.net Conversely, other research has indicated that the carcinogen quinoline induces a potent mitogenic response in the liver, while the analogous 8-hydroxyquinoline is essentially inactive in this regard, highlighting how a single hydroxyl group can drastically alter a key biological outcome. researchgate.net

The position of the hydroxyl group also matters. When comparing the lipophilicity of OH-monosubstituted isomers, a 4-hydroxy derivative was found to be more hydrophobic than a 2-hydroxy isomer. nih.gov A theoretical study on chloroquine (B1663885) and quinine, which contain a 4-aminoquinoline (B48711) and a 6-methoxy-4-methyl-quinoline moiety respectively, revealed that the amine and methoxy groups significantly influence the antioxidant capacity through electron transfer mechanisms. researchgate.net

| Functional Group | Position | Influence on Pharmacological Profile | Source Index |

| Hydroxyl (-OH) | C8 | Inactive in liver mitogenicity assays, unlike the parent quinoline. | researchgate.net |

| Hydroxyl (-OH) | C4 vs. C2 | 4-hydroxy isomer showed higher hydrophobicity than the 2-hydroxy isomer. | nih.gov |

| Methoxy (-OCH₃) | C8 | Exhibited strong antifungal and antibacterial activity. | researchgate.net |

| Methoxy (-OCH₃) | C6 (in Quinine) | Contributes to the overall antioxidant capacity of the molecule. | researchgate.net |

Role of Peripheral Moieties in Modulating Activity and Selectivity

In one study, a series of quinoline derivatives were synthesized with a quaternary amine linked to an even-numbered alkyl chain. nih.gov The results showed that these compounds exhibited significant antitumor and antibacterial activity, with the most potent derivative having a long alkyl chain, which also demonstrated strong inhibitory action against Escherichia coli and Staphylococcus aureus. nih.gov

Computational Chemistry and In Silico Modeling for SAR Elucidation

Computational chemistry and in silico modeling have become indispensable tools for understanding and predicting the structure-activity relationships of quinoline derivatives. These methods allow for the rapid screening of virtual compounds and provide insights into the molecular interactions that govern biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govnih.gov This method helps to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov By understanding these interactions, chemists can rationally design derivatives with improved binding affinity and, consequently, higher potency.

For example, docking studies are used to predict how synthesized compounds will bind within the active site of a target receptor. nih.govnih.gov The binding energy, calculated during docking, provides an estimate of the binding affinity; a more negative value typically indicates a stronger interaction. nih.gov These computational predictions can then be validated through experimental biological assays. researchgate.net The spatial arrangement of amino acid residues around the ligand in the docked complex reveals the specific interactions crucial for the compound's biological effect. nih.gov

Predictive modeling, often employing machine learning and artificial intelligence, is increasingly used to optimize the bioactivity of quinoline derivatives. These models can learn from existing data to predict the properties of new, unsynthesized molecules.

One approach involves training deep convolutional neural networks to predict the outcomes of chemical reactions, which can aid in the synthesis of novel quinoline compounds. researchgate.net Another innovative method is the use of a Generative Adversarial Network (GAN) combined with Graph Convolutional Networks (GCNs), such as MedGAN. researchgate.net This type of model can generate entirely new quinoline-scaffold molecules that are optimized for specific pharmacological properties, such as complying with Lipinski's Rule of Five for drug-likeness, while maintaining high novelty and uniqueness. researchgate.net Such generative models represent a powerful asset in the drug discovery process, accelerating the design of novel medicines. researchgate.net

| Computational Method | Application in SAR | Key Outcome | Source Index |

| Molecular Docking | Predicts ligand binding orientation and affinity in a protein's active site. | Elucidation of key ligand-protein interactions (e.g., hydrogen bonds) to guide rational drug design. | researchgate.netnih.govnih.gov |

| Predictive Modeling (Machine Learning/AI) | Generates novel molecular structures with desired pharmacological properties. | Optimization of molecules for bioactivity, bioavailability, and toxicity before synthesis. | researchgate.netresearchgate.net |

Translational Research and Therapeutic Development Prospects

Preclinical Validation in Disease Models

While specific preclinical data for 8-Chloro-5-methoxyquinolin-4-ol is not extensively available in public records, the broader family of quinoline (B57606) derivatives has been the subject of numerous investigations in various disease models. These studies provide a valuable framework for predicting the potential therapeutic applications and guiding the preclinical validation of this specific compound.

Quinoline-based compounds have demonstrated significant promise in the field of oncology. nih.gov For instance, a range of quinoline derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including prostate cancer. nih.gov Mechanistic studies have revealed that some of these compounds exert their effects by inhibiting key cellular targets like Pim-1 kinase, leading to cell cycle arrest and apoptosis. nih.gov Preclinical cancer models, such as human tumor xenografts in immunocompromised mice, are standardly used to assess the in vivo efficacy of such compounds, measuring outcomes like tumor growth inhibition and regression.

In the realm of infectious diseases, quinolines have a long and successful history, most notably as antimalarial agents. Beyond malaria, their potential against other pathogens is an active area of research. The antibacterial and antifungal activities of various quinoline derivatives are well-documented. researchgate.netnih.gov Preclinical evaluation in these contexts typically involves in vitro susceptibility testing against a panel of clinically relevant microbial strains, followed by in vivo studies in animal models of infection to determine the compound's ability to clear the pathogen and improve survival rates.

Furthermore, the diverse biological activities of quinolines extend to other therapeutic areas. For example, certain derivatives have been investigated for their potential to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy. mdpi.com The unique electronic and structural properties of the quinoline nucleus also make it a valuable scaffold in the design of agents targeting a wide array of biological macromolecules. researchgate.net

Table 1: Representative Preclinical Applications of Quinoline Derivatives

| Therapeutic Area | Disease Model Examples | Key Endpoints for Evaluation |

| Oncology | Prostate Cancer (PC-3) cell line xenografts nih.gov | Tumor growth inhibition, cell cycle arrest, apoptosis induction nih.gov |

| Infectious Diseases | Bacterial and fungal infection models | Minimum Inhibitory Concentration (MIC), pathogen clearance, survival rates |

| Drug Resistance | P-glycoprotein overexpressing cancer cells mdpi.com | Reversal of multidrug resistance, inhibition of efflux pumps mdpi.com |

Considerations for Pharmacological Profile Development

A critical aspect of translating a promising compound into a viable drug is the careful characterization and optimization of its pharmacological profile. This encompasses its absorption, distribution, metabolism, and excretion (ADME) properties, which collectively determine the compound's bioavailability, efficacy, and safety. For this compound, several key considerations come into play.

The physicochemical properties of this compound, dictated by its substituent groups—the chloro, methoxy (B1213986), and hydroxyl moieties—will significantly influence its ADME profile. These properties include its lipophilicity, solubility, and hydrogen bonding capacity. For instance, the presence of a halogen like chlorine can impact membrane permeability and metabolic stability.

The metabolic fate of quinoline derivatives is a crucial area of investigation. The quinoline ring system is known to be metabolized by various cytochrome P450 enzymes, and understanding the specific metabolic pathways for this compound is essential to predict its half-life and potential for drug-drug interactions. Identifying any active or potentially toxic metabolites is also a key objective of metabolic studies.

The development of a favorable pharmacological profile often involves an iterative process of chemical modification and biological testing. Techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to predict the activity and properties of novel derivatives before their synthesis, thereby streamlining the optimization process. mdpi.com

Table 2: Key Pharmacological Profile Parameters and Considerations

| Parameter | Description | Relevance to this compound |

| Absorption | The process by which a drug enters the bloodstream. | Influenced by solubility, permeability, and stability in the gastrointestinal tract. |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues. | Determines the site of action and potential for off-target effects. |

| Metabolism | The chemical modification of a drug by the body. | Affects the drug's half-life and can produce active or toxic metabolites. |

| Excretion | The removal of the drug and its metabolites from the body. | Primarily occurs via the kidneys (renal) or liver (biliary). |

Strategies for Therapeutic Agent Design Based on the Quinoline Scaffold

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com This versatility has led to its widespread use in the design of therapeutic agents. mdpi.comnih.gov Several strategic approaches can be employed to design and optimize novel drug candidates based on the this compound structure.

A primary strategy is Structure-Activity Relationship (SAR) analysis . This involves systematically modifying the substituents on the quinoline ring to understand their impact on biological activity and pharmacological properties. For this compound, modifications at the 8-position (chloro group), 5-position (methoxy group), and 4-position (hydroxyl group) would be of particular interest. For example, altering the electronic nature and size of the substituent at the 8-position could significantly influence target binding and metabolic stability.

Rational drug design and virtual screening are powerful computational techniques that can accelerate the drug discovery process. mdpi.com If the biological target of this compound is known, structure-based drug design (SBDD) can be used to design derivatives that fit optimally into the target's binding site. Ligand-based methods, such as 3D-QSAR, can be employed to build predictive models that guide the design of more potent analogs. mdpi.com

Another approach is the synthesis of hybrid molecules . This involves combining the quinoline scaffold with other pharmacophores to create novel chemical entities with potentially synergistic or enhanced biological activities. This strategy has been successfully used to develop new classes of antimicrobial and anticancer agents.

The development of efficient and versatile synthetic methodologies is also crucial. Modern organic synthesis techniques allow for the creation of diverse libraries of quinoline derivatives, which can then be screened for desired biological activities. mdpi.com

Table 3: Drug Design Strategies for Quinoline-Based Compounds

| Strategy | Description | Example Application |

| Structure-Activity Relationship (SAR) | Systematic modification of a molecule's structure to determine the influence of different chemical groups on its biological activity. | Investigating the effect of different substituents on the quinoline ring to optimize anti-proliferative potency. nih.gov |

| Rational Drug Design | The inventive process of finding new medications based on the knowledge of a biological target. | Utilizing 3D-QSAR models to design novel quinoline derivatives with enhanced anti-gastric cancer properties. mdpi.com |

| Hybrid Molecule Synthesis | Combining two or more pharmacophores to create a new molecule with enhanced or synergistic activity. | Creating novel compounds by linking the quinoline core to other biologically active moieties. |

| Diversity-Oriented Synthesis | The synthesis of a wide variety of structurally different molecules rather than focusing on a single target structure. | Generating a library of novel iodo-quinoline derivatives to explore their antimicrobial activity. mdpi.com |

Emerging Research Avenues and Future Perspectives for 8 Chloro 5 Methoxyquinolin 4 Ol

Exploration of Novel Therapeutic Indications

Currently, there is a lack of specific published research investigating the novel therapeutic indications for 8-Chloro-5-methoxyquinolin-4-ol. The scientific community has not yet extensively explored its potential applications in various disease areas.

However, the broader family of quinoline (B57606) derivatives has shown significant promise in a multitude of therapeutic fields. For instance, various substituted quinolines are investigated for their potential antimicrobial and anticancer properties. smolecule.com The general class of 8-hydroxyquinolines, a group to which this compound is structurally related, has been the subject of research for its potential in treating neurodegenerative diseases, cancer, and microbial infections. nih.gov These studies on related compounds could hypothetically suggest future research directions for this compound, but direct evidence is currently absent.

Advanced Synthetic Strategies for Complex Analogues

The development of advanced synthetic strategies is crucial for generating novel analogues with improved potency and selectivity. At present, there are no specific, published advanced synthetic strategies tailored to the creation of complex analogues of this compound.

General synthetic methods for quinoline cores are well-established, such as the Skraup and Friedländer syntheses. google.com These classical methods can be adapted to produce a variety of substituted quinolines. Furthermore, modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, could potentially be employed to create diverse libraries of this compound analogues. These strategies would allow for the systematic modification of the quinoline scaffold to explore structure-activity relationships, although specific examples for this compound are not available in the current literature.

Integration with Combination Therapies

The concept of combination therapy, where multiple therapeutic agents are used to achieve synergistic effects, is a cornerstone of modern medicine. There is currently no published research on the integration of this compound in combination with other therapeutic agents.

In the broader context of anticancer research, some 8-hydroxyquinoline (B1678124) derivatives have been investigated for their potential to reverse multidrug resistance, which could make them suitable candidates for combination therapies with conventional chemotherapeutic agents. nih.gov For antimicrobial applications, the combination of novel agents with existing antibiotics is a key strategy to combat resistance. For example, some compounds are studied for their synergistic effects with antibiotics like oxacillin (B1211168) against resistant bacterial strains. nih.gov These general approaches in related fields could serve as a conceptual framework for future studies involving this compound, should it demonstrate relevant biological activity.

Development of Targeted Delivery Systems

Targeted delivery systems are designed to enhance the therapeutic efficacy of a drug while minimizing systemic side effects by concentrating the active compound at the site of action. The scientific literature does not currently contain any studies on the development of targeted delivery systems specifically for this compound.

In principle, various nanocarrier-based delivery systems, such as liposomes, polymeric nanoparticles, or dendrimers, could be explored to encapsulate and deliver this compound. nih.gov The design of such systems would depend on the physicochemical properties of the compound and the intended therapeutic target. For instance, in cancer therapy, nanoparticles can be functionalized with targeting ligands to selectively bind to receptors overexpressed on tumor cells. However, without established therapeutic indications for this compound, research in this area remains speculative.

Application in Chemical Biology Tools and Probes

Chemical biology tools and probes are essential for dissecting complex biological processes. There is no available research detailing the application of this compound as a chemical biology tool or probe.

The inherent fluorescent properties of some quinoline derivatives make them attractive candidates for the development of fluorescent probes for bio-imaging or as chelators for sensing metal ions. nih.gov The 8-hydroxyquinoline scaffold, for instance, is known for its metal-chelating properties. nih.gov Theoretically, this compound could be functionalized to create probes for specific biological targets, but this potential has yet to be explored.

Q & A

Q. What are the standard synthetic protocols for 8-chloro-5-methoxyquinolin-4-ol, and how are reaction conditions optimized?

Answer: The synthesis typically involves chlorination and cyclization of quinoline precursors. A common method includes:

- Step 1: Chlorination at the 8-position using reagents like PCl₃ or SOCl₂ under reflux conditions (60–80°C) in anhydrous solvents (e.g., toluene or DCM) .

- Step 2: Methoxy group introduction at position 5 via nucleophilic substitution, using NaOMe or K₂CO₃ as a base in polar aprotic solvents (DMF or DMSO) .

- Optimization: Yield improvements (up to 85%) are achieved via continuous flow reactors for precise temperature control and reduced side reactions. Molar ratios (e.g., 2:1 chloro-aminophenol to aldehyde) are critical for minimizing impurities .

Q. How is the molecular structure of this compound characterized?

Answer: Structural validation employs:

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C8: δ ~140 ppm in ¹³C NMR; methoxy at C5: δ ~3.8 ppm in ¹H NMR) .

- X-ray Crystallography: Resolves bond angles and spatial arrangement, highlighting the hydroxyl group at C4 as a hydrogen-bonding site .

- Mass Spectrometry: Molecular ion peak at m/z 209.63 (C₁₀H₈ClNO₂) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

- Solubility: Moderately soluble in DMSO and ethanol (~20 mg/mL); insoluble in water. Solubility enhances with sonication or mild heating (40–50°C) .

- Stability: Degrades under prolonged UV exposure or acidic conditions (pH <4). Store in amber vials at –20°C for long-term stability .

Advanced Research Questions

Q. How do positional isomer discrepancies (e.g., 5-chloro-8-methoxy vs. 8-chloro-5-methoxy) impact biological activity, and how can these be resolved?

Answer:

- Impact: Positional isomers exhibit divergent bioactivity. For example, 8-chloro-5-methoxy derivatives show stronger antimicrobial activity (MIC: 2 µg/mL against S. aureus) compared to 5-chloro-8-methoxy analogs (MIC: 8 µg/mL) due to altered electron distribution .

- Resolution: Use High-Resolution Mass Spectrometry (HRMS) and 2D NMR (COSY, NOESY) to distinguish isomers. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity differences to biological targets .

Q. What methodologies are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

Answer:

- Data Triangulation: Cross-validate results using orthogonal techniques (e.g., in vitro enzyme assays + in silico modeling).

- Case Example: Conflicting reports on anti-inflammatory activity (IC₅₀ variability from 10–50 µM) may arise from assay conditions (e.g., cell line differences). Standardize protocols using primary human macrophages and include positive controls (e.g., dexamethasone) .

- Statistical Tools: Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. How can computational modeling guide the design of this compound derivatives for enhanced target specificity?

Answer:

- Molecular Dynamics (MD): Simulate interactions with targets (e.g., bacterial DNA gyrase) to identify key binding residues (e.g., Arg121, Asp73).

- QSAR Models: Use Hammett constants (σ) and π-hydrophobicity parameters to predict substituent effects. For example, electron-withdrawing groups at C7 improve antibacterial potency .

- ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and toxicity (e.g., hepatotoxicity risk via ProTox-II) .

Q. What experimental strategies are effective in optimizing synthetic yield while reducing halogenated byproducts?

Answer:

- Catalytic Systems: Use Pd/Cu catalysts for regioselective chlorination, reducing dihalogenated byproducts .

- Green Chemistry: Replace traditional chlorinating agents with ionic liquids (e.g., [BMIM]Cl), achieving 90% yield with <5% impurities .

- In-line Analytics: Employ PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.